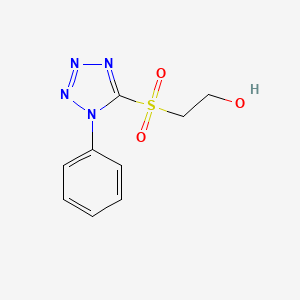
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethan-1-ol under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ethan-1-ol moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 2-(1-Phenyl-1H-tetrazole-5-sulfonic acid)ethan-1-ol .
Scientific Research Applications
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored as candidates for anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The sulfonyl group enhances the compound’s stability and solubility, contributing to its overall efficacy.
Comparison with Similar Compounds
2-(1-Phenyl-1H-tetrazole-5-sulfonyl)ethan-1-ol can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound has a thiol group instead of a sulfonyl group.
1-Phenyl-1H-tetrazole-5-yl sulfone: This compound has a similar structure but lacks the ethan-1-ol moiety.
5-Substituted 1H-tetrazoles: These compounds have various substituents at the 5-position of the tetrazole ring.
The uniqueness of this compound lies in its combination of a tetrazole ring, a sulfonyl group, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
519013-66-2 |
|---|---|
Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfonylethanol |
InChI |
InChI=1S/C9H10N4O3S/c14-6-7-17(15,16)9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChI Key |
BUCBKDYYEMDDAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















